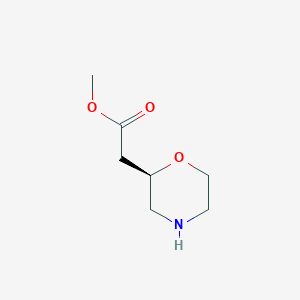

Methyl 2-((r)-morpholin-2-yl)acetate

Description

Methyl 2-((R)-morpholin-2-yl)acetate (CAS: 1187932-65-5) is a chiral morpholine derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol (unprotonated form) . The compound features a morpholine ring fused with an acetate ester group at the 2-position, with stereochemical specificity at the morpholine’s chiral center (R-configuration). Its hydrochloride salt (C₇H₁₄ClNO₃, MW: 195.64 g/mol) is commonly used in pharmaceutical synthesis due to enhanced solubility .

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 2-[(2R)-morpholin-2-yl]acetate |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |

InChI Key |

PVCYXJXAUBLSJG-ZCFIWIBFSA-N |

Isomeric SMILES |

COC(=O)C[C@@H]1CNCCO1 |

Canonical SMILES |

COC(=O)CC1CNCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(®-morpholin-2-yl)acetate typically involves the esterification of 2-morpholinoacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

2-Morpholinoacetic acid+MethanolH2SO4Methyl 2-((r)-morpholin-2-yl)acetate+Water

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(®-morpholin-2-yl)acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst-15, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(®-morpholin-2-yl)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield 2-morpholinoacetic acid and methanol.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.

Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Substitution: Amines, heat.

Major Products

Hydrolysis: 2-Morpholinoacetic acid and methanol.

Reduction: 2-Morpholinoethanol.

Substitution: Corresponding amides.

Scientific Research Applications

Methyl 2-(®-morpholin-2-yl)acetate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions involving esters.

Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.

Industry: It is used as a solvent and a reagent in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-(®-morpholin-2-yl)acetate involves its hydrolysis to release 2-morpholinoacetic acid and methanol. The morpholine ring can interact with various biological targets, including enzymes and receptors, modulating their activity. The ester bond’s stability and reactivity play a crucial role in its function as a prodrug or an intermediate in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural, physicochemical, and functional differences between Methyl 2-((R)-morpholin-2-yl)acetate and related compounds:

Structural and Functional Differences

Morpholine vs. Piperidine/Pyrrolidine Analogs

- Ring Size and Basicity : The morpholine ring (6-membered, oxygen-containing) in this compound provides moderate basicity (pKa ~7.5) compared to piperidine (6-membered, fully saturated, pKa ~11) or pyrrolidine (5-membered, pKa ~10). This impacts solubility and receptor binding .

Substituent Effects

- Aryl Groups : Methyl 2-phenylacetoacetate (β-ketoester) and Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate exhibit higher lipophilicity due to phenyl groups, making them suitable for CNS-targeting compounds .

- Polar Substituents: Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate’s 4-methoxyphenoxy group enhances hydrogen-bonding capacity, improving solubility in aqueous media .

Stereochemical Variations

Physicochemical Properties

- Collision Cross-Section (CCS): this compound’s CCS (134.4 Ų for [M+H]+) is smaller than Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate due to reduced steric bulk .

- Solubility : The hydrochloride salt of this compound has higher aqueous solubility (~50 mg/mL) compared to neutral analogs like Methyl 2-phenylacetoacetate (<10 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.